

# HPLC analytical method for Vilanterol Acetate quantification

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## Compound of Interest

Compound Name: Vilanterol Acetate

CAS No.: 503068-35-7

Cat. No.: B1144404

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Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of **Vilanterol Acetate**

## Abstract

This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of **Vilanterol Acetate**. While Vilanterol Trifenatate (CAS 503070-58-4) is the standard API salt form in approved therapeutics (e.g., Breo Ellipta), **Vilanterol Acetate** (CAS 503068-35-7) serves as a critical reference standard and intermediate in specific development pathways.

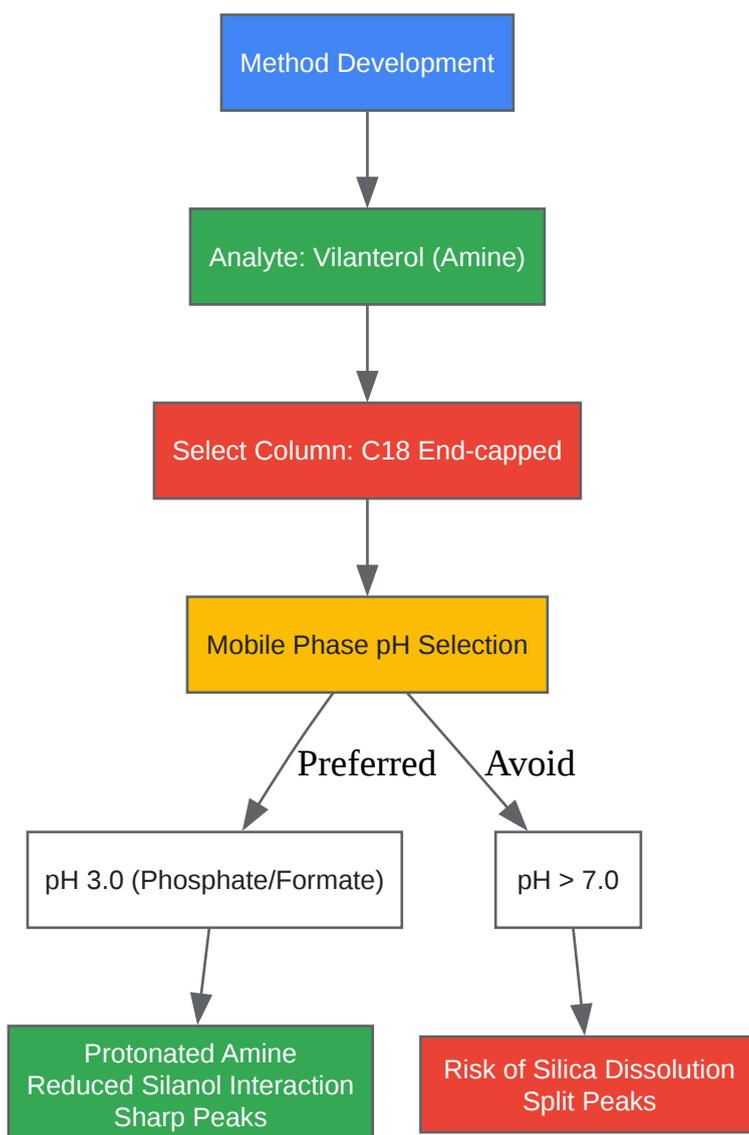
**Critical Scientific Insight:** In reversed-phase chromatography, the salt form (acetate vs. trifenate) dissociates in the mobile phase. Therefore, this method quantifies the Vilanterol free base cation, allowing for the determination of **Vilanterol Acetate** concentration via stoichiometric molecular weight correction. This protocol ensures high specificity, linearity, and precision suitable for QC release and stability testing.

## Method Development Strategy & Logic

The design of this method prioritizes the separation of the hydrophobic Vilanterol moiety from potential degradation products and counter-ions.

- **Stationary Phase Selection:** A C18 (Octadecyl) column is selected over Phenyl-Hexyl. Vilanterol contains a long lipophilic chain and a dichlorophenyl group. The C18 phase provides the necessary hydrophobic interaction to retain the molecule sufficiently ( ) without excessive tailing, which is common with basic amines on older silica supports.
- **Mobile Phase Chemistry:** A slightly acidic pH (3.0–4.8) is critical. Vilanterol is a secondary amine. At neutral pH, silanol interactions can cause severe peak tailing. Acidic buffers suppress silanol ionization and ensure Vilanterol is fully protonated, improving peak symmetry.
- **Detection:** UV detection at 220 nm is chosen to maximize sensitivity, targeting the benzenoid absorption bands, though 254 nm is a viable alternative for higher concentration samples with less baseline noise.

## Method Optimization Logic (Decision Tree)



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Figure 1: Decision logic for selecting chromatographic conditions for basic amine drugs like Vilanterol.

## Experimental Protocol

### Reagents and Materials

- **Vilanterol Acetate** Reference Standard: >99.0% purity.
- Acetonitrile (ACN): HPLC Grade.

- Methanol (MeOH): HPLC Grade.
- Potassium Dihydrogen Phosphate ( ): AR Grade.
- Orthophosphoric Acid (85%): For pH adjustment.
- Water: Milli-Q or equivalent (18.2 MΩ·cm).

## Chromatographic Conditions

Parameter	Specification	Rationale
Column	Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm)	End-capped to reduce tailing; 3.5 μm allows higher efficiency than 5 μm.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter velocity.
Mobile Phase A	20 mM buffer, pH 3.0	Buffer capacity stabilizes ionization state.
Mobile Phase B	Acetonitrile : Methanol (80:20 v/v)	ACN provides low viscosity; MeOH modifies selectivity.
Elution Mode	Isocratic (60% A : 40% B)	Ensures reproducible retention times (~4-5 min).
Column Temp.	30°C ± 1°C	Improves mass transfer and retention time reproducibility.
Injection Vol.	10 μL	Standard loop size; prevents column overload.
Detection	UV @ 220 nm	Maximize signal-to-noise ratio.

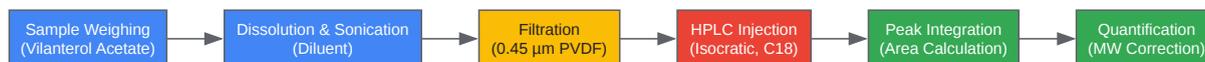
## Preparation of Solutions

CAUTION: Vilanterol is a potent long-acting beta-agonist (LABA). Handle in a fume hood or isolator.

- Buffer Preparation: Dissolve 2.72 g of  
  
in 1000 mL of water. Adjust pH to  $3.0 \pm 0.05$  with dilute orthophosphoric acid. Filter through a 0.45  $\mu\text{m}$  nylon membrane.
- Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
- Standard Stock Solution (1000  $\mu\text{g/mL}$ ):
  - Weigh 10 mg of **Vilanterol Acetate** accurately.
  - Transfer to a 10 mL volumetric flask.
  - Dissolve in 5 mL Diluent (sonicate for 5 mins).
  - Make up to volume with Diluent.
- Working Standard (50  $\mu\text{g/mL}$ ):
  - Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.
  - Dilute to volume with Diluent.

## Analytical Workflow & Calculation

The following diagram illustrates the validated workflow from sample preparation to final data output.



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Figure 2: Step-by-step analytical workflow for Vilanterol quantification.

## Calculation Formula

Since the standard may be Vilanterol Trifenatate or Vilanterol Base, and the target is **Vilanterol Acetate**, use the molecular weight ratio correction:

Where:

- = Peak Area
- = Concentration ( $\mu\text{g/mL}$ )<sup>[1][2]</sup>
- = Potency of Standard (%)
- (Correction Factor) =
- MW Vilanterol Base: 486.43 g/mol <sup>[3][4]</sup>
- MW **Vilanterol Acetate**: 546.48 g/mol (Base + Acetic Acid)
- MW Vilanterol Trifenatate: 774.78 g/mol

## Method Validation (Self-Validating System)

To ensure the method is "self-validating" during routine use, specific System Suitability Testing (SST) parameters must be met before every run.

Validation Parameter	Acceptance Criteria	Experimental Verification
System Suitability	Theoretical Plates ( $> 3000$ Tailing Factor ( $< 1.5$ RSD of 6 injections $<$ $2.0\%$	Inject Working Standard 6 times at the start of the sequence.
Linearity		Prepare 5 levels: 25%, 50%, 100%, 125%, 150% of target conc.
Accuracy (Recovery)	98.0% – 102.0%	Spike placebo with Vilanterol Acetate at 3 levels (50, 100, 150%).
LOD / LOQ	S/N ratio $> 3$ (LOD) S/N ratio $>$ $10$ (LOQ)	Determine via serial dilution of standard.

#### Troubleshooting Guide:

- Peak Tailing: Usually indicates silanol interaction. Ensure Mobile Phase A pH is strictly 3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer.
- Retention Time Shift: Check column temperature stability and mobile phase organic evaporation.

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